l-Pipecolic acid
Overview
Description
L-Pipecolic acid, also known as piperidine-2-carboxylic acid, is a nitrogen-containing heterocyclic compound. It is an imino acid with a molecular weight of 129.2 .
Synthesis Analysis
There are two ex vivo strategies for the production of l-Pipecolic acid . The first strategy involves a transaminase capable of lysine ε-deamination coupled with a novel pyrroline-5-carboxylate reductase, yielding 60% conversion at the 50 mM scale with free enzymes and in situ recycling of the cofactor . The second strategy is a simpler, redox-neutral system constructed by combining the pyrroline-5-carboxylate reductase with a lysine-6-dehydrogenase . This bienzymatic system, with a catalytic amount of free cofactor, yielded >99% of pipecolic acid in batch .Molecular Structure Analysis
L-Pipecolic acid is a non-proteinaceous product of lysine catabolism . It is an important regulator of immunity in plants and humans alike . In plants, Pip accumulates upon pathogen infection and has been associated with systemic acquired resistance (SAR) .Chemical Reactions Analysis
As an alternative to the traditional chemical synthesis or in vivo production of l-Pipecolic acid, two ex vivo strategies using purified and immobilised enzymes have been developed for the production of this key building block . The first strategy involves a transaminase capable of lysine ε-deamination coupled with a novel pyrroline-5-carboxylate reductase . The second strategy is a simpler, redox-neutral system constructed by combining the pyrroline-5-carboxylate reductase with a lysine-6-dehydrogenase .Physical And Chemical Properties Analysis
L-Pipecolic acid is a nitrogen-containing heterocyclic compound . It is an imino acid with a molecular weight of 129.2 .Scientific Research Applications
Biosynthesis in E. coli : A metabolically engineered strain of Escherichia coli was developed for the overproduction of l-pipecolic acid from glucose. This expanded the metabolic pathway for synthesizing this chiral pharmaceutical intermediate, demonstrating a potential for efficient fermentative production (H. Ying et al., 2017).
Natural Occurrence and Roles : L- and D-enantiomers of pipecolic acid play significant roles in microorganisms, plants, and animals, including interactions between these organisms and as key constituents in bioactive molecules. The roles of these enantiomers in plant resistance, nutrient acquisition, and medical applications were highlighted, suggesting areas for future research (V. Vranová et al., 2013).
Enzymatic Synthesis of D-Pipecolic Acid : An enzymatic method for the synthesis of D-pipecolic acid from L-pipecolic acid was explored using engineered Trypanosoma cruzi proline racemase. This approach addresses the need for efficient catalytic methods to produce enantiopure pipecolic acid, crucial in drug synthesis (Sungmin Byun et al., 2019).
Synthesis from L-lysine : A process for synthesizing L-pipecolic acid from L-lysine using enzymes from Trichoderma viride and recombinant E. coli cells was developed, achieving high yield and optical purity. This method is significant for pharmaceutical intermediate production (H. Muramatsu et al., 2006).
Role in Human Physiology : L-Pipecolic acid was confirmed to be present in the dog brain, suggesting it acts as a precursor to piperidine, a synaptotropic substance. This points to its significance in brain chemistry and potential roles in neurological disorders (Y. Kaśe et al., 1973).
Deficiency in Peroxisomal Disorders : L-Pipecolic acid accumulation in body fluids was linked to peroxisomal disorders like Zellweger syndrome. Its oxidation was found to be deficient in the liver from Zellweger syndrome patients, implicating its role in the pathophysiology of these conditions (S. Mihalik et al., 1989).
Use in Organic Synthesis : Pipecolic acid serves as an organocatalyst and novel substrate in organic synthesis, especially in asymmetric transformations. Its role in chiral synthesis and as a substrate in various reactions was reviewed (S. Mohapatra et al., 2015).
Medical Diagnostics : Enantiomeric analysis of L- and D-pipecolic acid in plasma was developed using chiral capillary gas chromatography. This method is crucial for diagnosing peroxisomal disorders, indicating its medical diagnostic relevance (E. Struys & C. Jakobs, 1999).
Safety And Hazards
L-Pipecolic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2S)-piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEACLLIILLPRG-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401035840 | |
Record name | L-Pipecolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401035840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-Pipecolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
l-Pipecolic acid | |
CAS RN |
3105-95-1 | |
Record name | L-Pipecolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3105-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pipecolic acid, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003105951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Pipecolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401035840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-piperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPECOLIC ACID, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69374CKB33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-Pipecolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
272 °C | |
Record name | L-Pipecolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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